(S)-N,N-Diethyl-6-(pyrrolidin-3-yloxy)pyrimidin-4-amine hydrochloride
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Overview
Description
(S)-N,N-Diethyl-6-(pyrrolidin-3-yloxy)pyrimidin-4-amine hydrochloride is a chemical compound with a complex structure that includes a pyrimidine ring substituted with a pyrrolidine moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (S)-N,N-Diethyl-6-(pyrrolidin-3-yloxy)pyrimidin-4-amine hydrochloride typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Formation of the Pyrimidine Ring: The pyrimidine ring can be synthesized through a condensation reaction involving a suitable aldehyde and an amine.
Introduction of the Pyrrolidine Moiety: The pyrrolidine ring is introduced via a nucleophilic substitution reaction, where a pyrrolidine derivative reacts with the pyrimidine intermediate.
N,N-Diethylation: The final step involves the diethylation of the amine group on the pyrimidine ring, typically using diethyl sulfate or a similar reagent under basic conditions.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to improve yield and purity. This can include the use of catalysts, optimized reaction temperatures, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
(S)-N,N-Diethyl-6-(pyrrolidin-3-yloxy)pyrimidin-4-amine hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where the pyrrolidine moiety can be replaced with other nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.
Substitution: Various nucleophiles, depending on the desired substitution product.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives of the pyrimidine ring, while substitution reactions can produce a wide range of substituted pyrimidine derivatives.
Scientific Research Applications
(S)-N,N-Diethyl-6-(pyrrolidin-3-yloxy)pyrimidin-4-amine hydrochloride has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent for various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of (S)-N,N-Diethyl-6-(pyrrolidin-3-yloxy)pyrimidin-4-amine hydrochloride involves its interaction with specific molecular targets and pathways. The compound may act by binding to enzymes or receptors, thereby modulating their activity. This can lead to various biological effects, such as inhibition of cell proliferation or induction of apoptosis in cancer cells.
Comparison with Similar Compounds
Similar Compounds
- (S)-N-Ethyl-2-(pyrrolidin-3-yloxy)pyrimidin-4-amine hydrochloride
- (S)-6-(Pyrrolidin-3-yloxy)pyrimidin-4-amine hydrochloride
Uniqueness
(S)-N,N-Diethyl-6-(pyrrolidin-3-yloxy)pyrimidin-4-amine hydrochloride is unique due to its specific substitution pattern and the presence of both diethyl and pyrrolidine groups. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for research and development.
Properties
Molecular Formula |
C12H21ClN4O |
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Molecular Weight |
272.77 g/mol |
IUPAC Name |
N,N-diethyl-6-pyrrolidin-3-yloxypyrimidin-4-amine;hydrochloride |
InChI |
InChI=1S/C12H20N4O.ClH/c1-3-16(4-2)11-7-12(15-9-14-11)17-10-5-6-13-8-10;/h7,9-10,13H,3-6,8H2,1-2H3;1H |
InChI Key |
DISQSHHLYBOVLY-UHFFFAOYSA-N |
Canonical SMILES |
CCN(CC)C1=CC(=NC=N1)OC2CCNC2.Cl |
Origin of Product |
United States |
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